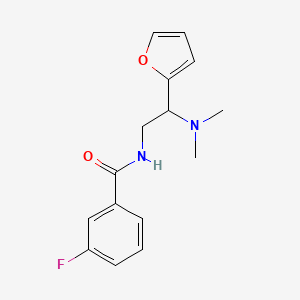

4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

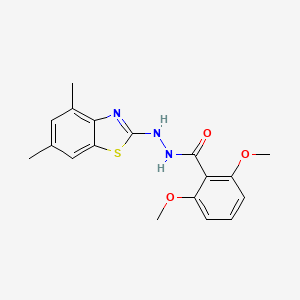

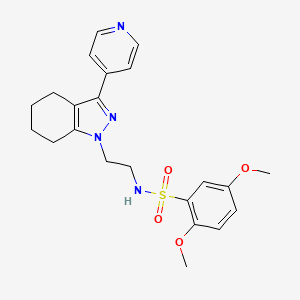

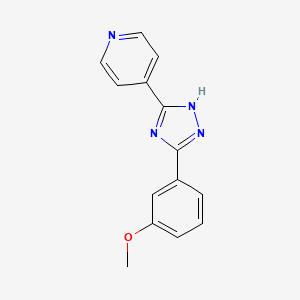

The compound 4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic molecule that contains a pyridine ring fused with a 1,2,4-triazole ring and substituted with a methoxyphenyl group. This structure is indicative of a class of compounds that are often explored for their potential pharmacological properties and their use as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and oxidative ring closure. For instance, the synthesis of a triazolo[4,3-a]pyridine derivative was achieved through an oxidative ring closure using sodium hypochlorite, which is a clean and green approach . Similarly, the synthesis of a pyrazolo[3,4-c]pyridine derivative, an intermediate in the production of the anticoagulant apixaban, was reported, although the specific synthetic route for this compound is not detailed in the provided papers .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using X-ray diffraction methods. For example, the crystal structure of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole was found to have non-coplanar rings, with the pyridyl rings inclined in opposite directions relative to the triazole ring . This suggests that the molecular structure of the compound may also exhibit non-coplanarity, which can influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazole and pyridine derivatives is influenced by the presence of nitrogen atoms in the rings, which can act as coordination sites for metal ions. For instance, dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes have been synthesized, demonstrating the ligand properties of similar compounds . These coordination compounds can form supramolecular structures stabilized by hydrogen bonding and π-π interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like this compound are often characterized by their crystalline structure, solubility, and thermal stability. The provided papers do not directly report on the properties of the compound , but studies on similar molecules, such as the crystal structure analysis of a pyrazolo[3,4-c]pyridine derivative, provide insights into the solid-state properties that could be expected . Additionally, the synthesis of a triazolo[4,3-a]pyridine derivative in ethanol suggests potential solubility in polar organic solvents .

科学的研究の応用

Anticancer Activity

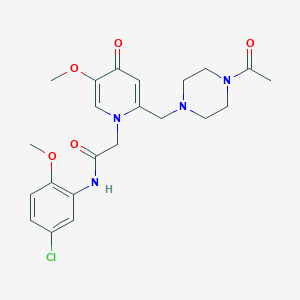

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound related to the specified chemical structure, has shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers synthesized a series of derivatives with potent antiproliferative activities against human cancer cell lines. These compounds also exhibited low acute oral toxicity and inhibited tumor growth in mice models, suggesting their potential as effective anticancer agents with minimal side effects (Xiao-meng Wang et al., 2015).

Synthesis and Structural Analysis

The synthesis and crystal structure of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole, a compound structurally related to the specified molecule, have been reported. This research contributes to the understanding of the molecular geometry and intermolecular interactions of such compounds, which is crucial for their application in material science and organic synthesis (Dunru Zhu et al., 2000).

Corrosion Inhibition

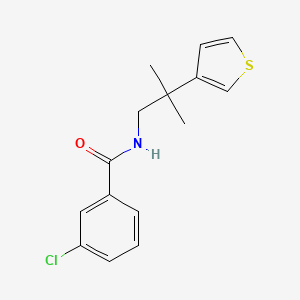

Another study focused on the use of thiazole-based pyridine derivatives, which share structural similarities with the specified chemical, as potential corrosion inhibitors for mild steel. These compounds were found to effectively prevent corrosion in a hydrochloric acid medium, highlighting their potential applications in materials protection and industrial maintenance (Turuvekere K. Chaitra et al., 2016).

作用機序

Target of Action

It is known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have structural characteristics that make it easier to bind with target molecules .

Mode of Action

It is known that triazole derivatives can bind with target molecules due to their structural characteristics .

Biochemical Pathways

Triazole derivatives are known to produce a variety of biological effects , suggesting that they may interact with multiple biochemical pathways.

Result of Action

It is known that triazole derivatives can produce a variety of biological effects , suggesting that they may have multiple effects at the molecular and cellular level.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVNTTWPSBJUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)

![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)